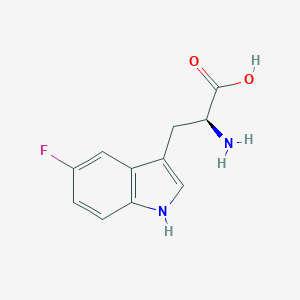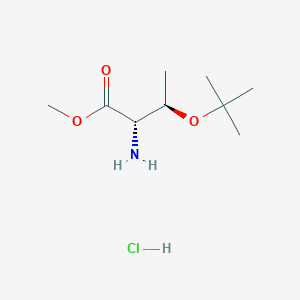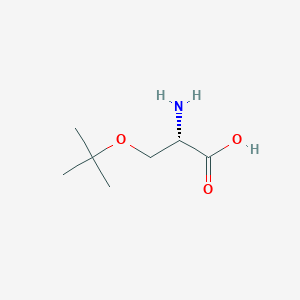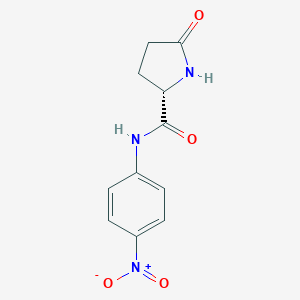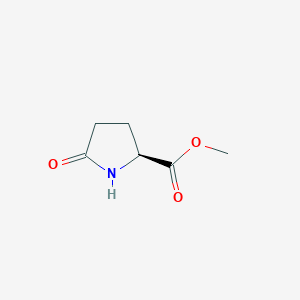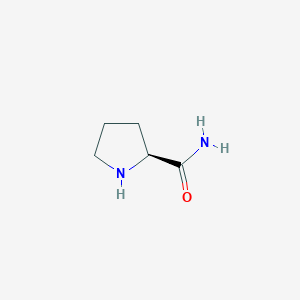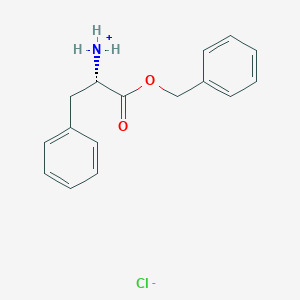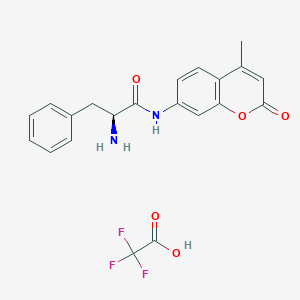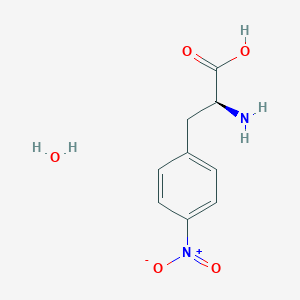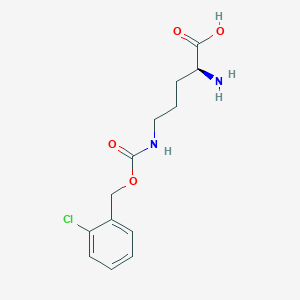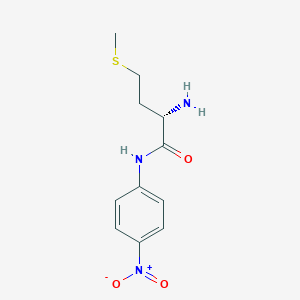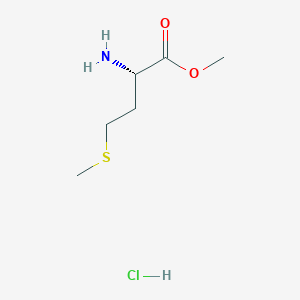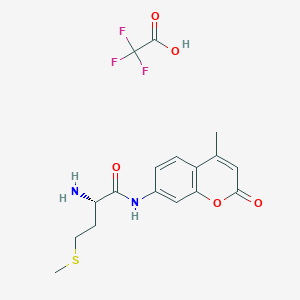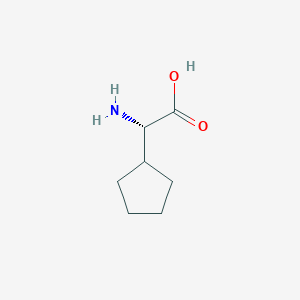
L-环戊基甘氨酸
描述
L-Cyclopentylglycine is a chemical compound with the molecular formula C7H13NO2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of L-Cyclopentylglycine involves the stereoselective alkylation of the enolate derived from benzyl (2R,3S)- (−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1) with cyclopentyl iodide . This process affords the anti-α-monosubstituted product, benzyl (2R,3S,5S)- (−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate (3) in 60% yield . Catalytic hydrogenolysis over PdCl2 cleaves the auxiliary ring system to give L-cyclopentylglycine (4) in 84% yield . Subsequent protection of the α-amino function with Fmoc-OSu gives Fmoc-L-cyclopentylglycine (5) in high yield .Molecular Structure Analysis
The molecular structure of L-Cyclopentylglycine consists of a cyclopentyl group attached to a glycine molecule . The molecular weight of L-Cyclopentylglycine is 143.18 g/mol .Physical And Chemical Properties Analysis
L-Cyclopentylglycine has a molecular weight of 143.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of L-Cyclopentylglycine is 143.094628657 g/mol .科学研究应用
-
Biochemical Research
- Summary of Application : L-Cyclopentylglycine is a type of amino acid that is often used in biochemical research . It is typically produced by Thermo Scientific Chemicals .
- Methods of Application : This compound is usually purchased in a purified form and can be used directly in experiments . The specific methods of application can vary depending on the nature of the research.
- Results or Outcomes : The outcomes of using L-Cyclopentylglycine can vary widely depending on the specific research context .
-
Physiological Systems Research
- Summary of Application : Glycine, a similar compound to L-Cyclopentylglycine, has been studied for its effects on physiological systems in human adults .
- Methods of Application : In the referenced study, glycine was administered to both healthy and diseased populations for up to 14 days and 4 months, respectively .
- Results or Outcomes : The nervous system demonstrated the most positive effects, including improved psychiatric symptoms from longer-term glycine administration in psychiatric populations .
-
Chemistry and Material Science
- Summary of Application : L-Cyclopentylglycine could potentially be used in the synthesis of L-cyclodextrins .
- Methods of Application : In the referenced study, a one-pot glycosylation strategy was used, which involved creating linear oligosaccharides with specific protecting groups followed by sequential glycosylation .
- Results or Outcomes : The result was significant quantities of six- or eight-ring α-l-, β-l-, and γ-l-cyclodextrins .
-
Synthesis of L-cyclodextrins
- Summary of Application : L-Cyclopentylglycine could potentially be used in the synthesis of L-cyclodextrins . L-cyclodextrins are ringed sugar units that exist as mirror images of D-cyclodextrins, which are much more common .
- Methods of Application : The research team used a one-pot glycosylation strategy, one that involved creating linear oligosaccharides with specific protecting groups followed by sequential glycosylation . The team used p-PhMeSCl and AgOTf as promoters, along with diethylether as a solvent .
- Results or Outcomes : The result was significant quantities of six- or eight-ring α-l-, β-l-, and γ-l-cyclodextrins . Deprotection of the results, the team reports, produced yields higher than 75% .
-
Fabrication of Functionalized Silica Nanoparticles
- Summary of Application : Functionalized silica nanoparticles (SiO 2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .
- Results or Outcomes : These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
-
Creation of Luminescent Materials
- Summary of Application : L-Cyclopentylglycine could potentially be used in the creation of luminescent materials that emit circularly polarized light . This is because D-cyclodextrins, which are similar to L-cyclodextrins, can be used to create such materials .
- Methods of Application : The specific methods of application can vary depending on the nature of the research .
- Results or Outcomes : The outcomes of using L-Cyclopentylglycine can vary widely depending on the specific research context .
-
Biosynthesis of L-Tryptophan
- Summary of Application : L-Tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries . Microbial fermentation is the most commonly used method to produce L-Tryptophan .
- Methods of Application : The specific methods of application can vary depending on the nature of the research .
- Results or Outcomes : The outcomes of using L-Cyclopentylglycine can vary widely depending on the specific research context .
安全和危害
When handling L-Cyclopentylglycine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
属性
IUPAC Name |
(2S)-2-amino-2-cyclopentylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKRVHTESHFAA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438806 | |
| Record name | L-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cyclopentylglycine | |
CAS RN |
2521-84-8 | |
| Record name | (αS)-α-Aminocyclopentaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Cyclopentylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



